4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine
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Description
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Biological Activity
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a pyrimidine derivative with potential pharmacological applications. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Understanding its biological properties is essential for exploring its therapeutic potential.
- Chemical Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- CAS Number : [Not provided]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its pharmacological effects.
- Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound based on available studies:
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of this compound, researchers found that the compound significantly inhibited the growth of T47D breast cancer cells. The compound induced apoptosis, with an EC50 value of 0.08 µM, indicating high potency in inhibiting cell proliferation.
Case Study 2: Enzyme Interaction
Research demonstrated that the compound effectively inhibits UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could explain its antimicrobial properties and potential utility in treating bacterial infections.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cellular Mechanisms : The compound modulates key signaling pathways, including those related to inflammation and apoptosis, thereby influencing cell fate decisions.
- Metabolic Pathways : It participates in several metabolic pathways, enhancing our understanding of its pharmacokinetics and potential side effects.
Properties
IUPAC Name |
2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPWSZLCOTXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363147 |
Source
|
Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-01-6 |
Source
|
Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.